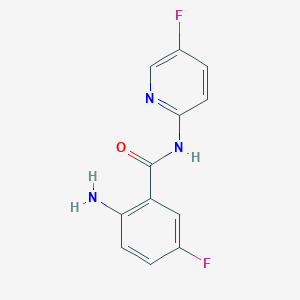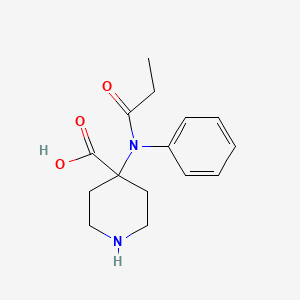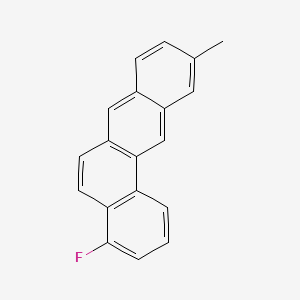
Benz(a)anthracene, 4-fluoro-10-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracene, 4-fluoro-10-methyl- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a fluorine atom at the 4th position and a methyl group at the 10th position on the benz(a)anthracene structure. Benz(a)anthracene itself is known for its carcinogenic properties and is produced during the incomplete combustion of organic matter .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benz(a)anthracene derivatives typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where an alkyl group is introduced to the aromatic ring using an alkyl halide and a Lewis acid catalyst . For the specific synthesis of 4-fluoro-10-methyl-benz(a)anthracene, a fluorinated precursor and a methylating agent would be used under controlled conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale organic synthesis techniques, including catalytic hydrogenation, halogenation, and cyclization reactions. The use of metal catalysts, such as palladium or platinum, can enhance the efficiency and selectivity of these reactions .
Análisis De Reacciones Químicas
Types of Reactions
Benz(a)anthracene, 4-fluoro-10-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups, to the aromatic ring.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds within the structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acids .
Aplicaciones Científicas De Investigación
Benz(a)anthracene, 4-fluoro-10-methyl- has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Research on its biological effects helps understand the mechanisms of carcinogenesis and the impact of environmental pollutants.
Medicine: Studies on its derivatives contribute to the development of anticancer drugs and other therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other organic materials
Mecanismo De Acción
The mechanism by which benz(a)anthracene, 4-fluoro-10-methyl- exerts its effects involves its interaction with cellular components. It can intercalate into DNA, causing mutations and disrupting normal cellular processes. The compound can also generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. These interactions can activate signaling pathways involved in cell proliferation, apoptosis, and carcinogenesis .
Comparación Con Compuestos Similares
Similar Compounds
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
4-Methylbenz(a)anthracene: Similar structure with a methyl group at the 4th position.
10-Methylbenz(a)anthracene: Similar structure with a methyl group at the 10th position
Uniqueness
Benz(a)anthracene, 4-fluoro-10-methyl- is unique due to the presence of both a fluorine atom and a methyl group, which can significantly alter its chemical and biological properties. The fluorine atom can increase the compound’s stability and resistance to metabolic degradation, while the methyl group can influence its reactivity and interaction with biological targets .
Propiedades
Número CAS |
2990-70-7 |
|---|---|
Fórmula molecular |
C19H13F |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
4-fluoro-10-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13F/c1-12-5-6-13-10-14-7-8-17-16(3-2-4-19(17)20)18(14)11-15(13)9-12/h2-11H,1H3 |
Clave InChI |
CDINAQYMBJWKKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC3=C(C=CC4=C3C=CC=C4F)C=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



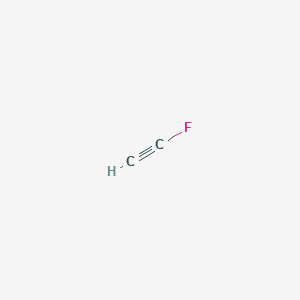

![3-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B13420620.png)
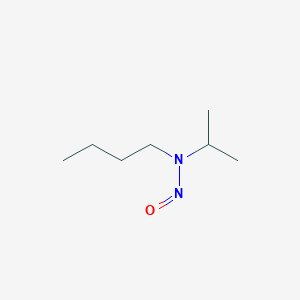

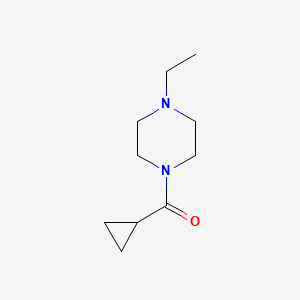
![Ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate](/img/structure/B13420640.png)
![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2H-indol-2-one](/img/structure/B13420648.png)
![N-[(2S,3R,4R,6R)-5-[(2S,3R,5S,6R)-4-[(2R,5S,6R)-3-acetamido-4-[(3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4S,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13420656.png)
